2-(Pyridin-3-ylmethylamino)benzonitrile
Description
2-(Pyridin-3-ylmethylamino)benzonitrile is a heterocyclic compound featuring a benzonitrile core linked to a pyridine moiety via a methylamino bridge. This structure combines aromatic nitrile functionality with a pyridine ring, enabling diverse applications in medicinal chemistry, agrochemicals, and materials science. The pyridine group enhances solubility and bioavailability, while the nitrile group offers synthetic versatility for further derivatization.
Properties
IUPAC Name |
2-(pyridin-3-ylmethylamino)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-8-12-5-1-2-6-13(12)16-10-11-4-3-7-15-9-11/h1-7,9,16H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMZLAVBKAYKNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Cytotoxic Benzonitrile Derivatives
Benzonitrile derivatives with triazole or pyridine substituents have demonstrated significant cytotoxic activity. For example:
| Compound Name | Substituents | IC50 (μg/ml) | Target Cell Lines |
|---|---|---|---|
| 4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) | 3-chlorophenyl, triazole | 27.1 ± 1.2 (MCF-7) 14.5 ± 2.1 (MDA-MB-231) |
Breast cancer lines |
| 4-[2-(4-methoxyphenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1h) | 4-methoxyphenyl, triazole | 14.3 ± 1.1 (T47D) | Hormone-sensitive cancer |
| 4-[2-(4-dimethylamino)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1k) | 4-dimethylamino, triazole | 16.8 ± 2.1 (T47D) 19.7 ± 1.8 (MDA-MB-231) |
Broad-spectrum activity |
Key Observations :
- Chlorine and methoxy groups enhance selectivity for specific cancer lines (e.g., 1c vs. MCF-7, 1h vs. T47D) .
- Dimethylamino substituents (1k) broaden activity but reduce potency compared to 1h .
- The absence of a pyridinylmethylamino group in these analogs suggests that 2-(Pyridin-3-ylmethylamino)benzonitrile may exhibit distinct binding modes or metabolic stability.
Nicotinic Receptor Ligands
Pyridine-containing benzonitriles are pivotal in targeting nicotinic acetylcholine receptors (nAChRs). For instance:
Structural Differences :
OLED Materials
Benzonitrile derivatives with carbazole or phenoxazine groups are used in thermally activated delayed fluorescence (TADF) materials. Examples include:
- 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile: Exhibits high electroluminescence efficiency due to extended π-conjugation .
Comparison :
Agrochemical and Fluorinated Derivatives
- 2-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)benzonitrile (CAS 1396848-10-4) : Combines oxadiazole and pyridine for pesticidal activity .
- 4-{3-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,2-difluoro-1-hydroxy-3-oxopropyl}-2-(1H-1,2,4-triazol-1-yl)benzonitrile : Fluorinated groups enhance environmental stability .
Functional Insights :
- The pyridin-3-ylmethylamino group could improve soil mobility compared to bulkier triazole/oxadiazole substituents, but its hydrolytic stability under field conditions remains untested.
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